REACTION_CXSMILES
|
C1(=O)OC(=[O:5])CC1.OS(O)(=O)=O.[CH:13]1[C:18]([N+]([O-])=O)=[CH:17][CH:16]=[C:15](O)[CH:14]=1.C1(N=[C:30]=[N:31][CH:32]2[CH2:37][CH2:36][CH2:35][CH2:34][CH2:33]2)CCCCC1>N1C=CC=CC=1.CN(C)C1C=CN=CC=1.[NH4+].[OH-].C(N(CC)CC)C.C(Cl)Cl.CO>[C:34]1(=[O:5])[C:33]2[C:32](=[N:31][C:30]3[C:15]([CH:16]=2)=[CH:14][CH:13]=[CH:18][CH:17]=3)[CH:37]=[CH:36][CH2:35]1 |f:6.7|
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
1-O-DMT-2-(N-acridine-4-aminobutyryl)-1,3-propanediol
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Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0.863 g
|
Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
2.92 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
0.584 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
2.15 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1[N+](=O)[O-])O
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stir at room temperature
|
Type
|
STIRRING
|
Details
|
Stir
|
Type
|
CUSTOM
|
Details
|
reaction mixture at room temperature for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
Analyze by TLC to check whether reaction
|
Type
|
CUSTOM
|
Details
|
Remove solvent by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
Partition between 250 ml EtOAc and 100 ml H2O
|
Type
|
WASH
|
Details
|
Wash 3×130 ml brine
|
Type
|
EXTRACTION
|
Details
|
Combine aqueous layers and extract with 300 ml EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organics over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
Remove solvent by rotary evaporation in vacuo
|
Type
|
CUSTOM
|
Details
|
Co-evaporate 2×50 ml anhydrous pyridine
|
Type
|
TEMPERATURE
|
Details
|
Cool
|
Type
|
CUSTOM
|
Details
|
reaction flask to 25° C
|
Type
|
STIRRING
|
Details
|
stir at room temperature for 4 hours
|
Duration
|
4 h
|
Type
|
STIRRING
|
Details
|
stir 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
CUSTOM
|
Details
|
reaction mixture through a sintered glass funnel directly into 18 g long chain alkylamine CPG
|
Type
|
STIRRING
|
Details
|
Agitate the CPG mixture for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
Collect the derivatized CPG
|
Type
|
FILTRATION
|
Details
|
by filtration into a clean 600 ml sintered glass funnel
|
Type
|
WASH
|
Details
|
Wash with 3×500 ml DMF, 3×500 ml MeOH, and 3×500 ml ether
|
Type
|
CUSTOM
|
Details
|
dry 500 ml RB flask
|
Type
|
CUSTOM
|
Details
|
dry on the rotovap
|
Type
|
WAIT
|
Details
|
pump at hard vacuum for an hour
|
Type
|
CUSTOM
|
Details
|
to remove all solvents
|
Type
|
ADDITION
|
Details
|
Mix together 12.7 ml acetic anhydride, 51 ml anhydrous pyridine, and 236 mg DMAP
|
Type
|
CUSTOM
|
Details
|
Cap the CPG
|
Type
|
ADDITION
|
Details
|
by adding this solution to the dry CPG
|
Type
|
CUSTOM
|
Details
|
Collect the capped CPG
|
Type
|
FILTRATION
|
Details
|
by filtration in a clean 500 ml sintered glass funnel
|
Type
|
WASH
|
Details
|
Wash with 1×1000 ml pyridine, 3×500 ml DMF, 2×500 ml water, 3×500 ml MeOH, and 3×500 ml ether
|
Type
|
CUSTOM
|
Details
|
Dry in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |